molecular formula C18H14ClN3OS B2823259 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392252-91-4

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2823259
CAS RN: 392252-91-4
M. Wt: 355.84
InChI Key: XTWUPNOAEGNUJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .

Scientific Research Applications

Molecular Interaction Studies

Research on similar compounds, like pyrazole derivatives, involves understanding their molecular interactions with specific receptors. One study focused on the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, highlighting the use of conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models to understand binding interactions (Shim et al., 2002). This approach could be applied to investigate the scientific applications of N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide by studying its interaction with targeted receptors.

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives are fundamental aspects of research, providing insights into their potential applications. For instance, a study on the synthesis, spectral characterization, and X-ray crystal structure of a novel pyrazole derivative offers a detailed methodology for creating and analyzing similar compounds (Kumara et al., 2018). Such research could guide the development of methodologies for synthesizing and characterizing this compound.

Antimicrobial and Anticancer Applications

Several studies on related compounds explore antimicrobial and anticancer applications. For example, research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated significant antitubercular activity (Nayak et al., 2016). Another study reported on the synthesis and evaluation of benzenesulfonamide derivatives for their antimicrobial and anti-inflammatory properties (Fahim & Shalaby, 2019). These findings suggest potential research directions for evaluating the antimicrobial and anticancer capabilities of this compound.

Mechanism of Action

The mechanism of action of “N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is not explicitly provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” are not explicitly provided in the sources I found .

Future Directions

The future directions for research or applications of “N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” are not explicitly provided in the sources I found .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-13-6-8-14(9-7-13)22-17(15-10-24-11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWUPNOAEGNUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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